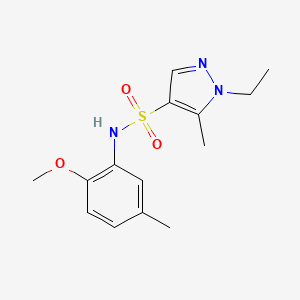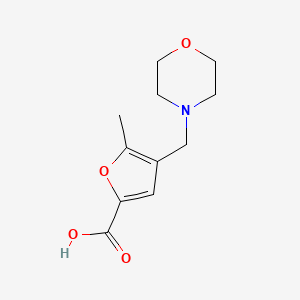
1-ethyl-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-pyrazole-4-sulfonamide (EMMS) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EMMS belongs to the class of pyrazole sulfonamides, which have been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. In
Mecanismo De Acción
1-ethyl-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-pyrazole-4-sulfonamide is believed to exert its therapeutic effects through the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2 activity, this compound can reduce the production of prostaglandins and thus reduce inflammation.
Biochemical and Physiological Effects
In addition to its anti-inflammatory properties, this compound has been found to exhibit other biochemical and physiological effects. One study found that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Another study found that this compound can inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-ethyl-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-pyrazole-4-sulfonamide in lab experiments is its relatively simple synthesis method. However, the yield of this synthesis method is relatively low, which may limit its use in large-scale experiments. Additionally, this compound has not been extensively studied in vivo, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 1-ethyl-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-pyrazole-4-sulfonamide. One area of interest is the development of more efficient synthesis methods for this compound and other pyrazole sulfonamides. Another area of interest is the investigation of the in vivo effects of this compound, which could provide valuable insights into its potential therapeutic applications. Additionally, further research is needed to explore the potential applications of this compound in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 1-ethyl-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-pyrazole-4-sulfonamide involves a multistep process, starting with the reaction of 2-methoxy-5-methylphenylhydrazine with ethyl acetoacetate to form 1-ethyl-3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylic acid. This intermediate is then treated with chlorosulfonic acid and a base to form the final product, this compound. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
1-ethyl-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-pyrazole-4-sulfonamide has been found to exhibit promising therapeutic potential in various scientific research applications. One study found that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This suggests that this compound may have anti-inflammatory properties and could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-ethyl-N-(2-methoxy-5-methylphenyl)-5-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-5-17-11(3)14(9-15-17)21(18,19)16-12-8-10(2)6-7-13(12)20-4/h6-9,16H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEQSKKQOIMGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=C(C=CC(=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4,5-difluorophenyl)-N'-[2-(4-methoxyphenoxy)ethyl]urea](/img/structure/B5430261.png)
![methyl 2-[1-(4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}phenyl)ethylidene]hydrazinecarboxylate](/img/structure/B5430269.png)

![methyl 3-{[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B5430295.png)

![2-[(5-nitro-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5430303.png)
![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5430315.png)
![4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5430320.png)
![(4aS*,8aR*)-1-butyl-6-[3-(1,2-oxazinan-2-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5430327.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5430335.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-2,4-dimethylpyrimidine-5-carboxamide](/img/structure/B5430348.png)
![1-(2-furoyl)-4-[(3-methylphenyl)acetyl]piperazine](/img/structure/B5430354.png)
![9-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5430369.png)
